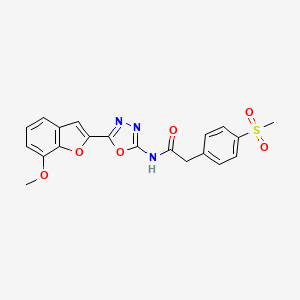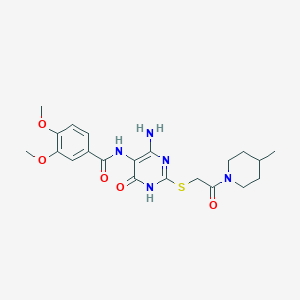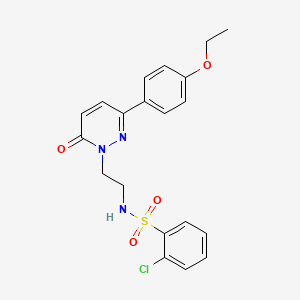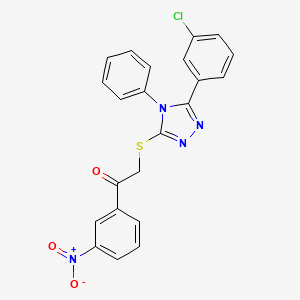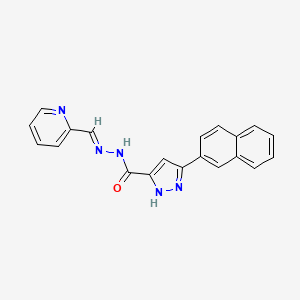
3-(2-naphthyl)-N'-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-naphthyl)-N'-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide, also known as NAPH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NAPH is a heterocyclic compound that contains a pyrazole ring, a naphthalene ring, and a pyridine ring.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Synthesis
The compound 3-(2-naphthyl)-N'-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide serves as a precursor in the synthesis of various heterocyclic compounds. It is involved in the production of nicotinamide, thieno[2,3-b]pyridine, and bi- or tricyclic annulated pyridine derivatives containing the naphthyl moiety. These derivatives are synthesized through reactions with arylidinecyanothioacetamide, α-haloketones, and other reagents, highlighting its utility in generating structurally diverse heterocycles with potential biological activities (Hussein et al., 2009).
Anticonvulsant Potential
3-(2-naphthyl)-N'-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide derivatives have been investigated for their anticonvulsant properties. A series of new 2-pyrazoline derivatives, synthesized from reactions with thiosemicarbazide and hydrazine hydrate, demonstrated appreciable activity in maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) tests, indicating their potential as anticonvulsant agents (Bhandari et al., 2013).
Photocatalytic Applications
The compound has been utilized in the synthesis of novel ligands and their complexes with metals such as nickel, which demonstrate significant photocatalytic activities. These photocatalysts, when combined with TiO2 semiconductors, enable hydrogen production from water under visible light, showcasing their potential in renewable energy applications (Bala et al., 2014).
Fluorescent Sensing
A fluorescent sensor based on a derivative of 3-(2-naphthyl)-N'-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide has been developed for the detection of Zn2+ and Mg2+ ions. This sensor exhibits high selectivity and sensitivity, leveraging the chelation-enhanced fluorescence (CHEF) effect for signal enhancement, demonstrating its application in bioimaging and the monitoring of metal ions in living cells (Dhara et al., 2016).
Magnetic Materials
The compound also finds application in the synthesis of magnetic materials, where it acts as a ligand in the formation of ferro- and antiferromagnetically coupled tetracopper(II) complexes. These complexes exhibit unique magnetic interactions, providing insight into the design of materials with specific magnetic properties for technological applications (Roy et al., 2009).
Eigenschaften
IUPAC Name |
3-naphthalen-2-yl-N-[(E)-pyridin-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O/c26-20(25-22-13-17-7-3-4-10-21-17)19-12-18(23-24-19)16-9-8-14-5-1-2-6-15(14)11-16/h1-13H,(H,23,24)(H,25,26)/b22-13+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKRSBLEPUYVPU-LPYMAVHISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)NN=CC4=CC=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)N/N=C/C4=CC=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-naphthyl)-N'-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2383996.png)
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide](/img/structure/B2383997.png)
![N-(Cyanomethyl)-2-[(3-fluoro-5-sulfamoylphenyl)carbamoylamino]acetamide](/img/structure/B2383998.png)
![4-[(E)-3-(5-bromo-2-methoxyphenyl)-2-propenoyl]phenyl 2-thiophenecarboxylate](/img/structure/B2384000.png)
![3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B2384001.png)


